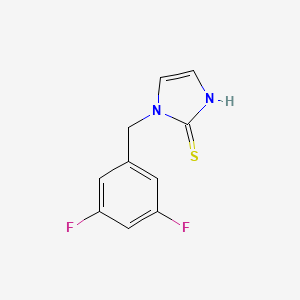

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3,5-Difluorobenzyl)-2-mercaptoimidazole” is a chemical compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a mercapto group (a sulfur atom bonded to a hydrogen atom). The “3,5-Difluorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 3rd and 5th positions .

科学的研究の応用

Synthesis and Characterization

- 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole has been synthesized and characterized for use in various scientific applications. For instance, Jebur and Ismail (2019) described the synthesis of related compounds with potential applications in inhibiting plant pathogenic fungi. Their research focused on the synthesis of new chemical compounds using 2-mercapto-5-methoxy-1H-benzimidazole, demonstrating the versatility of benzimidazole derivatives in scientific research (Jebur & Ismail, 2019).

Antimicrobial Activities

- Benzimidazole derivatives, including those similar to 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole, have been evaluated for their antimicrobial activities. Zhang et al. (2014) found that certain benzimidazole derivatives exhibited strong antibacterial and antifungal properties, potentially more potent than reference drugs (Zhang et al., 2014).

Biological Activity in HIV Research

- In HIV research, related benzimidazole compounds have shown promise as nonnucleoside inhibitors of HIV-1 reverse transcriptase. Roth et al. (1997) and Morningstar et al. (2007) synthesized a series of 1,2-substituted benzimidazoles, demonstrating their potential to inhibit HIV-1 reverse transcriptase and their effectiveness against drug-resistant strains (Roth et al., 1997); (Morningstar et al., 2007).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their potential as corrosion inhibitors. Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, including 2-mercaptobenzimidazole, for their use in corrosion inhibition (Obot & Obi-Egbedi, 2010).

作用機序

Target of Action

Compounds with similar structures have been shown to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity . This interaction could lead to changes in the cellular processes controlled by the target.

Biochemical Pathways

If the compound interacts with the androgen receptor as suggested, it could influence pathways related toandrogen signaling . The downstream effects of this interaction could include changes in gene expression and cellular function.

Result of Action

If the compound acts on the androgen receptor, it could potentially influence the expression of androgen-responsive genes and affect cellular processes such as growth and differentiation .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

3-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMVQUHUCQAOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876205 |

Source

|

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole | |

CAS RN |

95333-81-6 |

Source

|

| Record name | IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)

![ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2840791.png)

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)

![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840795.png)

![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)

![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)